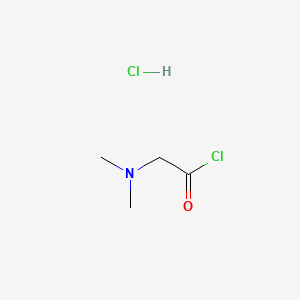

2-(Dimethylamino)acetyl chloride hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(dimethylamino)acetyl chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8ClNO.ClH/c1-6(2)3-4(5)7;/h3H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVAXDKDOPWPFML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(=O)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90553914 | |

| Record name | N,N-Dimethylglycyl chloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90553914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60853-81-8 | |

| Record name | N,N-Dimethylglycyl chloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90553914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(dimethylamino)acetyl chloride hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(Dimethylamino)acetyl chloride hydrochloride: Properties, Synthesis, and Applications

This guide provides an in-depth technical overview of 2-(Dimethylamino)acetyl chloride hydrochloride (DMAC-HCl), a versatile and highly reactive reagent crucial for professionals in research, chemical synthesis, and drug development. We will move beyond simple data recitation to explore the causal relationships behind its properties, the rationale for specific handling protocols, and its strategic application in complex molecular synthesis.

Core Molecular Identity and Physicochemical Profile

This compound is the hydrochloride salt of an acyl chloride containing a tertiary amine. This dual functionality—a highly reactive acylating agent and a protonated amine—defines its chemical behavior and applications. The hydrochloride form enhances the compound's stability, making it more amenable to storage and handling compared to its freebase form, yet it remains a challenging reagent requiring meticulous handling.

Its fundamental role in organic synthesis is to introduce the dimethylaminoacetyl moiety ((CH₃)₂NCH₂CO-) into a target molecule. This is a common structural motif in many biologically active compounds and pharmaceuticals.

Key Physicochemical Properties

The properties of DMAC-HCl dictate its storage, handling, and reaction conditions. Its hygroscopic nature is the most critical characteristic, demanding an anhydrous environment to prevent decomposition.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₉Cl₂NO | [1][2] |

| Molecular Weight | 158.03 g/mol | [3] |

| CAS Number | 60853-81-8 | [1][2] |

| Appearance | Off-white to light yellow solid/powder | [1][3] |

| Melting Point | 110-112 °C (with decomposition) | [3][4] |

| Boiling Point | 162 °C at 760 mmHg | [5] |

| Sensitivity | Highly moisture-sensitive (hygroscopic) | [3][4] |

| Storage Condition | Store under inert gas (Nitrogen or Argon) at 2-8°C | [3][4] |

The Chemistry of Reactivity: An Acyl Chloride with a Twist

The reactivity of DMAC-HCl is dominated by the electrophilic carbonyl carbon of the acyl chloride group. This site is highly susceptible to attack by nucleophiles. The presence of the adjacent protonated dimethylamino group influences the electronic environment, but the primary mode of reaction is nucleophilic acyl substitution.

A generalized reaction involves the acylation of a nucleophile (e.g., an alcohol, amine, or thiol), where the nucleophile attacks the carbonyl carbon, leading to the displacement of the chloride ion and the formation of a new ester, amide, or thioester bond, respectively.

Caption: Generalized nucleophilic acyl substitution using DMAC-HCl.

This reaction is typically performed in an aprotic solvent under anhydrous conditions to prevent hydrolysis of the acyl chloride. A non-nucleophilic base is often required to neutralize the HCl generated during the reaction, which would otherwise form a salt with any unreacted nucleophile, rendering it inactive.

Synthesis Pathway: From Amino Alcohol to Acyl Chloride

DMAC-HCl is not a naturally occurring compound; it is synthesized. A common and effective laboratory and industrial synthesis route involves the chlorination of an amino alcohol precursor, N,N-Dimethylethanolamine, using a chlorinating agent like thionyl chloride (SOCl₂).[6][7] This method is favored because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas, are easily removed from the reaction mixture, driving the reaction to completion.

Experimental Protocol: Synthesis of DMAC-HCl

This protocol is a synthesis of established procedures.[6][7] The causality for each step is explained to provide a deeper understanding of the process.

Step 1: Reaction Setup

-

Equip a three-necked flask with a dropping funnel, a magnetic stirrer, a thermometer, and a gas outlet connected to a gas trap (e.g., a sodium hydroxide solution) to neutralize the evolved HCl and SO₂ gases.

-

Causality: A controlled environment is critical. The gas trap is a mandatory safety measure to prevent the release of corrosive and toxic gases.

Step 2: Chlorination

-

Charge the flask with thionyl chloride (SOCl₂).

-

Cool the flask in an ice-water bath to maintain a temperature between 5-15°C.[7]

-

Causality: The reaction is highly exothermic. Cooling prevents side reactions and ensures controlled conversion. Low temperatures are essential for selectivity and yield.

-

Slowly add N,N-Dimethylethanolamine dropwise from the funnel while stirring vigorously. The rate of addition must be controlled to keep the temperature within the specified range.[7]

-

Causality: Slow, controlled addition prevents a dangerous thermal runaway and ensures the reaction proceeds smoothly.

Step 3: Reaction Completion and Isolation

-

After the addition is complete, allow the mixture to warm to a higher temperature (e.g., 30-45°C) and stir for an additional hour to ensure the reaction goes to completion.[7]

-

Add absolute ethanol to the mixture, which may cause a rapid evolution of gas as it reacts with any remaining thionyl chloride and facilitates precipitation.[6][7]

-

A reflux may be performed for 1-2 hours to ensure the formation of the hydrochloride salt and complete the reaction.[6][7]

-

Causality: The reflux step ensures that all intermediates are converted to the final, stable hydrochloride product.

Step 4: Purification

-

Cool the reaction mixture to induce crystallization of the product.

-

Collect the solid product by vacuum filtration and wash with a cold, anhydrous solvent (like diethyl ether) to remove soluble impurities.

-

Dry the product under vacuum in the presence of a desiccant (e.g., P₂O₅).

-

Causality: Washing with a non-polar, anhydrous solvent removes residual starting materials and byproducts without dissolving the desired ionic salt product. Vacuum drying is essential to remove all traces of moisture and solvent.

Caption: Mandatory safe handling workflow for DMAC-HCl.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. [8]2. Ventilation: All handling must be performed in a certified chemical fume hood to avoid inhalation of dust or fumes. [9][8]3. Anhydrous Conditions: Use oven-dried glassware and handle the compound under an inert atmosphere (nitrogen or argon) whenever possible. [4]4. Storage: Keep the container tightly sealed and store in a cool, dry, well-ventilated area away from incompatible substances. [9][10]Recommended storage is refrigerated (2-8°C). [3][4]5. Spill Management: In case of a spill, do not use water. Clean up immediately using dry methods (e.g., sweeping with an inert absorbent material) and place the waste in a sealed, labeled container for hazardous waste disposal. Avoid generating dust. [9][8]6. First Aid:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. [9] * Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention. [9] * Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. [9] * Inhalation: Move to fresh air immediately. If breathing is difficult, give oxygen. Seek immediate medical aid. [9]

-

References

-

Chemstock. 2-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE Safety Data Sheet. [Link]

-

Cole-Parmer. Material Safety Data Sheet - 2-Dimethylaminoethyl chloride hydrochloride, 99%. [Link]

-

Leaper, J. M. F. CLP_MSDS D026 2-_Diethylamino_ethyl chloride hydrochloride solution. [Link]

-

ChemBK. This compound - Physico-chemical Properties. [Link]

-

PubChem. This compound | C4H9Cl2NO | CID 13994991. [Link]

-

iChemical. This compound, CAS No. 60853-81-8. [Link]

-

Loba Chemie. 2-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE EXTRA PURE MSDS. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding 2-Dimethylaminoethyl Chloride Hydrochloride: Properties, Uses, and Global Supply. [Link]

- Google Patents. CN105693525A - 2-dimethylaminoethyl chloride hydrochloride synthesis technology.

- Google Patents. CN103408432A - Synthetic process of 2-dimethylaminoethyl chloride hydrochloride.

-

Shree Ganesh Chemicals. 2-Dimethylaminoethyl chloride hydrochloride Manufacturer. [Link]

-

PubChem. N,N-Dimethylaminoethyl chloride hydrochloride | C4H11Cl2N | CID 11636816. [Link]

-

Dolphin Pharma. 2-Dimethylamino Isopropyl Chloride HCL Manufacturer, Supplier | CAS 4584-49-02. [Link]

-

Shree Ganesh Chemicals. 2-Dimethylaminoethyl chloride hydrochloride. [Link]

Sources

- 1. This compound [cymitquimica.com]

- 2. This compound | C4H9Cl2NO | CID 13994991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. DIMETHYLAMINOACETYL CHLORIDE HYDROCHLORIDE | 60853-81-8 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. This compound, CAS No. 60853-81-8 - iChemical [ichemical.com]

- 6. CN105693525A - 2-dimethylaminoethyl chloride hydrochloride synthesis technology - Google Patents [patents.google.com]

- 7. CN103408432A - Synthetic process of 2-dimethylaminoethyl chloride hydrochloride - Google Patents [patents.google.com]

- 8. chemstock.ae [chemstock.ae]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. fishersci.com [fishersci.com]

A Technical Guide to 2-(Dimethylamino)acetyl chloride hydrochloride in Research

For researchers, scientists, and drug development professionals, the strategic selection of reagents is paramount to success. 2-(Dimethylamino)acetyl chloride hydrochloride, a bifunctional molecule, has carved a niche in both synthetic chemistry and pharmacology. This guide provides an in-depth exploration of its applications, grounded in established scientific principles and experimental insights.

Compound Profile and Safe Handling

This compound, also known as N,N-dimethylglycinyl chloride hydrochloride, is a white to off-white solid with the chemical formula C₄H₉Cl₂NO[1][2]. As an acyl chloride, it is highly reactive, particularly towards nucleophiles, and is sensitive to moisture. The hydrochloride salt form enhances its stability for storage and handling.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 60853-81-8 | [1] |

| Molecular Weight | 158.02 g/mol | |

| Chemical Formula | C₄H₉Cl₂NO | |

| Physical Form | Solid | [3] |

| Boiling Point | 162 °C | |

| Storage | Refrigerator, protected from moisture | [3] |

Safety Precautions: This compound is corrosive and toxic if swallowed or inhaled[1]. It causes severe skin burns and eye damage. All handling must be conducted in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and chemical safety goggles. It is hygroscopic and should be stored in a tightly sealed container in a dry environment[3].

Pharmacological Applications: A Potent Nicotinic Acetylcholine Receptor Antagonist

A primary research application of this compound is as a pharmacological tool to study the cholinergic system. It has been identified as a potent antagonist of nicotinic acetylcholine receptors (nAChRs).

The Role of Nicotinic Acetylcholine Receptors

Nicotinic acetylcholine receptors are ligand-gated ion channels that respond to the neurotransmitter acetylcholine[4]. They are crucial for synaptic transmission in the central and peripheral nervous systems, controlling processes like muscle contraction, cognitive function, and inflammation[4][5]. The activation of nAChRs by an agonist (like acetylcholine or nicotine) opens a channel for cation influx, leading to cell depolarization and signal propagation[6].

Mechanism of Antagonism

As an antagonist, this compound binds to nAChRs but does not activate them. Instead, it blocks the binding of acetylcholine and other agonists, thereby inhibiting the receptor's function. This blockade prevents the ion channel from opening, thus inhibiting downstream signaling. This antagonistic activity is the basis for its observed anti-inflammatory and potential cancer chemopreventive effects, as it can inhibit the production of cytokines and growth factors associated with these conditions. The study of such antagonists is critical for developing therapies for addiction and other central nervous system disorders[7][8].

Caption: Mechanism of nAChR antagonism.

Synthetic Chemistry Applications: The N,N-Dimethylglycinyl Moiety

In synthetic organic and medicinal chemistry, this compound serves as a highly efficient reagent for introducing the N,N-dimethylglycinyl moiety onto nucleophilic substrates. This is a classic example of nucleophilic acyl substitution[9].

Acylation of Amines and Alcohols

The acyl chloride is highly electrophilic at the carbonyl carbon, making it susceptible to attack by nucleophiles such as primary and secondary amines, and alcohols[10]. The reaction proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of a stable amide or ester bond, respectively, and releasing hydrochloric acid as a byproduct[11][12].

The presence of a base, such as pyridine or triethylamine, is typically required to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

Caption: General mechanism for acylation.

Experimental Protocol: Acylation of a Primary Amine

This protocol provides a general methodology for the N-acylation of a primary amine. Optimization may be required for specific substrates.

-

Preparation: In a dry, inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is crucial to control the exothermic reaction.

-

Reagent Addition: Slowly add a solution of this compound (1.1 eq) in the same anhydrous solvent to the cooled amine solution dropwise.

-

Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, or until reaction completion is confirmed by TLC or LC-MS.

-

Work-up: Quench the reaction by adding water. Separate the organic layer, and wash sequentially with a mild acid (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution, and finally brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Application in Derivatization for Analysis

The high reactivity of this compound also makes it a candidate for the derivatization of amines and alcohols for analytical purposes, such as in liquid chromatography-mass spectrometry (LC-MS)[13]. By attaching the N,N-dimethylglycinyl group, the polarity of the analyte is altered, which can improve chromatographic retention and ionization efficiency, leading to enhanced sensitivity and more reliable quantification[13][14].

Caption: Workflow for amine derivatization.

Conclusion

This compound is a versatile reagent with significant utility in both pharmacological research and synthetic chemistry. Its role as a potent nAChR antagonist provides a valuable tool for neuroscientists and pharmacologists investigating the cholinergic system. Simultaneously, its reactivity as an acylating agent offers synthetic chemists a reliable method for introducing the N,N-dimethylglycinyl moiety, a common structural motif in biologically active compounds. A thorough understanding of its properties, reactivity, and handling requirements is essential for its effective and safe use in the laboratory.

References

-

2-Dimethylaminoethyl chloride hydrochloride Manufacturer. (n.d.). Shree Ganesh Chemicals. Retrieved January 6, 2026, from [Link]

-

This compound | 60853-81-8 | Inorganic Salts. (n.d.). Chemspace. Retrieved January 6, 2026, from [Link]

- Synthetic process of 2-dimethylaminoethyl chloride hydrochloride. (2013). Google Patents.

-

This compound. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

- 2-dimethylaminoethyl chloride hydrochloride synthesis technology. (2016). Google Patents.

-

Synthesis, nicotinic acetylcholine receptor binding, and antinociceptive properties of 2'-fluoro-3'-(substituted phenyl)deschloroepibatidine analogues. Novel nicotinic antagonist. (2004). PubMed. Retrieved January 6, 2026, from [Link]

-

2-(Dimethylamino)acetyl chloride. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

-

What is the mechanism of Acetylcholine Chloride? (2024). Patsnap Synapse. Retrieved January 6, 2026, from [Link]

-

β-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE. (n.d.). Organic Syntheses. Retrieved January 6, 2026, from [Link]

-

Synthesis and Nicotinic Acetylcholine Receptor In Vitro and In Vivo Pharmacological Properties of 2'-Fluoro-3'-(substituted phenyl)deschloroepibatidine Analogues of 2'. (2012). PubMed Central. Retrieved January 6, 2026, from [Link]

-

Synthesis and nicotinic acetylcholine receptor in vitro and in vivo pharmacological properties of 2'-fluoro-3'-(substituted phenyl)deschloroepibatidine analogues of 2'-fluoro-3'-(4-nitrophenyl)deschloroepibatidine. (2012). PubMed. Retrieved January 6, 2026, from [Link]

-

The Nicotinic Acetylcholine Receptor: The Founding Father of the Pentameric Ligand-gated Ion Channel Superfamily. (2011). PubMed Central. Retrieved January 6, 2026, from [Link]

-

A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. (2024). PubMed Central. Retrieved January 6, 2026, from [Link]

-

Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues. (2010). ACS Publications. Retrieved January 6, 2026, from [Link]

-

This compound, CAS No. 60853-81-8. (n.d.). iChemical. Retrieved January 6, 2026, from [Link]

-

Nicotinic acetylcholine receptor. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]

-

Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. (2018). NCBI Bookshelf. Retrieved January 6, 2026, from [Link]

-

reaction between acyl chlorides and alcohols - addition / elimination. (n.d.). Chemguide. Retrieved January 6, 2026, from [Link]

-

The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Be. (2019). ScienceOpen. Retrieved January 6, 2026, from [Link]

-

Mastering Acetylation: A Deep Dive into Acetyl Chloride's Reactivity. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 6, 2026, from [Link]

-

Two moles of acetyl chloride are mixed with two moles of dimethylamine. After the reaction is complete,. (2023). brainly.com. Retrieved January 6, 2026, from [Link]

-

Acetylcholine: II. Nicotinic Receptors. (n.d.). UNL Digital Commons. Retrieved January 6, 2026, from [Link]

-

Acetylcholine Acts through Nicotinic Receptors to Enhance the Firing Rate of a Subset of Hypocretin Neurons in the Mouse Hypothalamus through Distinct Presynaptic and Postsynaptic Mechanisms. (2014). PubMed Central. Retrieved January 6, 2026, from [Link]

-

Reactions of Acyl Chlorides with Alcohols. (2023). Chemistry LibreTexts. Retrieved January 6, 2026, from [Link]

Sources

- 1. This compound | C4H9Cl2NO | CID 13994991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [cymitquimica.com]

- 3. This compound | 60853-81-8 [sigmaaldrich.com]

- 4. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 5. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. What is the mechanism of Acetylcholine Chloride? [synapse.patsnap.com]

- 7. Synthesis and Nicotinic Acetylcholine Receptor In Vitro and In Vivo Pharmacological Properties of 2'-Fluoro-3'-(substituted phenyl)deschloroepibatidine Analogues of 2'-Fluoro-3'-(4-nitrophenyl)deschloroepibatidine (4-Nitro-PFEB or RTI-7527-102) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and nicotinic acetylcholine receptor in vitro and in vivo pharmacological properties of 2'-fluoro-3'-(substituted phenyl)deschloroepibatidine analogues of 2'-fluoro-3'-(4-nitrophenyl)deschloroepibatidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. brainly.com [brainly.com]

- 10. nbinno.com [nbinno.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 2-(Dimethylamino)acetyl chloride hydrochloride (CAS 60853-81-8) for Advanced Synthesis

Executive Summary: 2-(Dimethylamino)acetyl chloride hydrochloride is a bifunctional reagent of significant interest in medicinal chemistry and advanced organic synthesis. Its structure, incorporating both a reactive acyl chloride and a tertiary amine, allows for the straightforward introduction of the dimethylaminoacetyl moiety into a wide range of molecular scaffolds. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a strong emphasis on safety and handling protocols. By synthesizing technical data with practical insights, this document serves as an authoritative resource for leveraging this versatile building block in complex synthetic workflows.

Introduction: A Versatile Synthetic Building Block

This compound, also known as N,N-Dimethylglycyl chloride hydrochloride, is a stable, solid form of the highly reactive dimethylaminoacetyl chloride. The hydrochloride salt formation neutralizes the basic dimethylamino group, preventing self-reaction and enhancing the compound's shelf-life and handling characteristics. Its primary utility lies in its function as an acylating agent, enabling the covalent attachment of a dimethylaminoethylamide group to nucleophiles such as amines and alcohols. This functional group is a common feature in many biologically active compounds, making this reagent a valuable tool in the synthesis of pharmaceutical intermediates and Active Pharmaceutical Ingredients (APIs).[1][2]

Physicochemical Properties & Characterization

A thorough understanding of the physicochemical properties of this compound is critical for its effective use in synthesis and for ensuring safe laboratory practices. The compound is typically an off-white to light yellow solid, a characteristic that aids in its visual identification.[3] It is sensitive to moisture and should be handled accordingly to prevent hydrolysis of the reactive acyl chloride group.[3][4]

Table 1: Key Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 60853-81-8 | [5] |

| Molecular Formula | C₄H₉Cl₂NO | [6][7] |

| Molecular Weight | 158.02 g/mol | [7] |

| Appearance | Off-white to light yellow solid | [3] |

| Melting Point | 110-112 °C (decomposes) | [3] |

| Boiling Point | 162 °C | |

| Purity | Typically ≥95% | [8] |

| Storage Temperature | 2-8°C, under inert gas | [3] |

Synthesis and Manufacturing Insights

While multiple synthetic routes exist, the most common laboratory and industrial-scale preparation of amino acid chlorides involves the reaction of the corresponding amino acid with a chlorinating agent. In the case of this compound, the precursor is N,N-dimethylglycine.

A prevalent method involves the treatment of N,N-dimethylglycine with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. These reagents effectively convert the carboxylic acid functionality into the desired acyl chloride. The reaction is typically performed in an inert solvent. The hydrochloride salt is either formed in situ or by subsequent treatment with hydrochloric acid. Patents describe similar processes, for instance, reacting dimethylethanolamine with thionyl chloride, which highlights the industrial relevance and optimization of such synthetic pathways.[9][10][11]

Below is a generalized workflow for the synthesis starting from N,N-dimethylglycine.

Caption: Generalized mechanism for nucleophilic acyl substitution.

Core Applications in Drug Development

The dimethylaminoacetyl moiety is a privileged scaffold in medicinal chemistry, often incorporated to enhance solubility, modulate basicity (pKa), or engage in specific receptor interactions. Consequently, this compound is a key intermediate in the synthesis of numerous pharmaceutical compounds. Its application spans various therapeutic areas, including antihistamines, antiarrhythmics, and local anesthetics.

Example Experimental Protocol: Amide Formation

This protocol provides a generalized procedure for the acylation of a primary amine.

-

Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add the primary amine (1.0 eq.) and a suitable anhydrous solvent (e.g., dichloromethane, DCM).

-

Base Addition: Add a non-nucleophilic base such as triethylamine (1.1 - 1.5 eq.). Cool the mixture to 0 °C using an ice bath.

-

Reagent Addition: Dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the stirring amine solution, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

-

Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer.

-

Extraction: Extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography or recrystallization to yield the desired amide.

Environmental, Health, and Safety (EHS) Considerations

Due to its reactivity, this compound presents several hazards. A thorough review of the Safety Data Sheet (SDS) is mandatory before handling.

Table 2: GHS Hazard Information

| Hazard Statement | Description | Source(s) |

| H301 | Toxic if swallowed | [7] |

| H314 | Causes severe skin burns and eye damage | [7] |

-

Handling: This compound is corrosive and moisture-sensitive. [3][4]It should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [12][13][14]Avoid inhalation of dust and contact with skin and eyes. [12]* Reactivity: It reacts exothermically with water and other protic solvents, releasing corrosive hydrogen chloride gas. It is incompatible with strong bases, strong oxidizing agents, and alcohols. [4][15]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances. [4][12]Storage under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8°C) is recommended to maintain quality. [3]* Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Due to its reactivity with water, quenching excess reagent should be done cautiously by slowly adding it to a stirred, cooled solution of sodium bicarbonate.

Conclusion

This compound is a highly valuable and versatile reagent for introducing the dimethylaminoacetyl group in organic synthesis. Its stability as a hydrochloride salt makes it a more manageable alternative to the free acyl chloride. A comprehensive understanding of its properties, reactivity, and stringent adherence to safety protocols are paramount for its successful and safe application in research and development, particularly within the pharmaceutical industry.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Dimethylaminoethyl chloride hydrochloride, 99%. Retrieved from [Link]

-

Chemstock. (n.d.). 2-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE. Retrieved from [Link]

-

CLP. (n.d.). MSDS D026 2-_Diethylamino_ethyl chloride hydrochloride solution. Retrieved from [Link]

- Google Patents. (2013). CN103408432A - Synthetic process of 2-dimethylaminoethyl chloride hydrochloride.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Loba Chemie. (2017). 2-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE EXTRA PURE MSDS. Retrieved from [Link]

-

Synthonix. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (2016). CN105693525A - 2-dimethylaminoethyl chloride hydrochloride synthesis technology.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding 2-Dimethylaminoethyl Chloride Hydrochloride: Properties, Uses, and Global Supply. Retrieved from [Link]

-

Synthetic Works. (2019). 2-Dimethylaminoisopropyl chloride hydrochloride - Reaction / Application. Retrieved from [Link]

-

Shree Ganesh Chemicals. (n.d.). 2-Dimethylaminoethyl chloride hydrochloride Manufacturer. Retrieved from [Link]

-

Brainly.com. (2023). Two moles of acetyl chloride are mixed with two moles of dimethylamine. After the reaction is complete,. Retrieved from [Link]

-

Reddit. (2024). Acid chloride reaction with amine. Retrieved from [Link]

-

YouTube. (2017). Reactions Acid Chlorides With Amines. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 2-Dimethylaminoethyl Chloride Hydrochloride Manufactures & Exporters [shreeganeshchemical.com]

- 3. DIMETHYLAMINOACETYL CHLORIDE HYDROCHLORIDE | 60853-81-8 [chemicalbook.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. arctomsci.com [arctomsci.com]

- 6. This compound [cymitquimica.com]

- 7. This compound | C4H9Cl2NO | CID 13994991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthonix, Inc > 60853-81-8 | this compound [synthonix.com]

- 9. CN103408432A - Synthetic process of 2-dimethylaminoethyl chloride hydrochloride - Google Patents [patents.google.com]

- 10. CN105693525A - 2-dimethylaminoethyl chloride hydrochloride synthesis technology - Google Patents [patents.google.com]

- 11. 2-Diethylaminoethylchloride hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 12. chemstock.ae [chemstock.ae]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. fishersci.com [fishersci.com]

- 15. opcw.org [opcw.org]

A Guide to the Synthesis of 2-(Dimethylamino)acetyl Chloride Hydrochloride: A Two-Step Approach

Abstract: This in-depth technical guide provides a comprehensive methodology for the synthesis of 2-(dimethylamino)acetyl chloride hydrochloride, a valuable reagent in pharmaceutical and chemical research. Recognizing the challenges and lack of direct, high-yield protocols for the conversion from 2-(dimethylamino)ethanol, this whitepaper details a robust and well-documented two-step synthetic pathway. The process begins with the synthesis of the key intermediate, N,N-dimethylglycine, via the highly efficient Eschweiler-Clarke methylation of glycine. The subsequent step involves the chlorination of N,N-dimethylglycine using thionyl chloride to yield the final product. This guide is intended for researchers, chemists, and drug development professionals, offering detailed protocols, mechanistic insights, and critical safety information to ensure a successful and reproducible synthesis.

Introduction and Strategic Overview

This compound, also known as N,N-dimethylglycinoyl chloride hydrochloride, is a bifunctional compound featuring a reactive acyl chloride and a tertiary amine. Its hydrochloride salt form enhances stability, making it a crucial building block in organic synthesis, particularly for introducing the dimethylaminoacetyl moiety into larger molecules. It has applications in the development of novel compounds, including potential nicotinic acetylcholine receptor antagonists.

A direct synthesis from the seemingly logical precursor, 2-(dimethylamino)ethanol, involves an oxidation of the primary alcohol to a carboxylic acid. However, this route is not well-documented in established literature and presents challenges, including potential N-oxide formation[1]. To ensure high yield and purity, a more reliable and scientifically vetted two-step approach is recommended. This guide will detail the synthesis via a stable, easily prepared intermediate, N,N-dimethylglycine.

The chosen pathway consists of:

-

Synthesis of the Intermediate: Preparation of N,N-dimethylglycine from glycine using the Eschweiler-Clarke reaction[2]. This classic method provides excellent yields and a high-purity intermediate.

-

Chlorination to the Final Product: Conversion of N,N-dimethylglycine to this compound using thionyl chloride. This standard transformation is efficient, with the reagent conveniently providing both the chlorination and the hydrochloride salt formation.

This strategic decision bypasses the uncertainties of direct oxidation in favor of two well-understood, high-yielding reactions, ensuring a trustworthy and reproducible overall process.

Overall Synthetic Pathway

The two-step synthesis transforms a simple amino acid, glycine, into the target acyl chloride hydrochloride.

Caption: Overall two-step synthetic route from glycine to the target product.

Part I: Synthesis of N,N-Dimethylglycine (Intermediate)

A. Rationale & Mechanistic Insight

The Eschweiler-Clarke reaction is the method of choice for the exhaustive methylation of a primary amine without the risk of forming quaternary ammonium salts, which is a common side effect with other alkylating agents like methyl iodide. The reaction utilizes formaldehyde as the source of the methyl groups and formic acid as the reducing agent.

The mechanism proceeds via the formation of an iminium ion from the reaction of glycine with formaldehyde. This iminium ion is then reduced by hydride transfer from formic acid, which is concurrently oxidized to carbon dioxide. The process repeats to add the second methyl group, yielding the tertiary amine, N,N-dimethylglycine[2]. This one-pot procedure is highly effective and provides the intermediate in excellent purity after a straightforward workup.

B. Experimental Protocol: Eschweiler-Clarke Reaction

Materials:

-

Glycine

-

Formic Acid (90%)

-

Formaldehyde (37% aqueous solution)

-

Hydrochloric Acid (concentrated)

-

Ethanol

-

Activated Charcoal

Procedure:

-

In a 1-L round-bottom flask equipped with a reflux condenser, combine 75 g (1.0 mole) of glycine, 168 mL of 90% formic acid, and 188 mL of 37% aqueous formaldehyde.

-

Heat the mixture gently in a fume hood on a heating mantle. The reaction will initiate with a vigorous evolution of carbon dioxide. Caution: Ensure adequate ventilation and control the initial heating to prevent the reaction from becoming too vigorous.

-

Once the initial effervescence subsides, heat the solution to a steady reflux for 2 hours.

-

After reflux, cool the reaction mixture to room temperature. Add 120 mL of concentrated hydrochloric acid and concentrate the solution under reduced pressure using a rotary evaporator until a thick syrup is obtained.

-

To the syrup, add 500 mL of absolute ethanol and heat to boiling. If the solution is colored, add a small amount of activated charcoal, continue boiling for 5 minutes, and then filter the hot solution through a pre-heated Büchner funnel to remove the charcoal.

-

Allow the filtrate to cool slowly to room temperature and then place it in an ice bath for several hours to complete crystallization.

-

Collect the white crystals of N,N-dimethylglycine hydrochloride by suction filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 60 °C.

-

To obtain the free amino acid (N,N-dimethylglycine), dissolve the hydrochloride salt in a minimum amount of water and neutralize carefully with a suitable base (e.g., silver oxide or by using an ion-exchange resin) to precipitate the free form. Filter and dry the resulting solid.

| Reagent | Molar Mass ( g/mol ) | Amount Used | Moles |

| Glycine | 75.07 | 75 g | 1.0 |

| Formaldehyde (37%) | 30.03 | 188 mL | ~2.3 |

| Formic Acid (90%) | 46.03 | 168 mL | ~4.0 |

| Product (Expected) | N,N-Dimethylglycine | 103.12 | ~85-95 g |

Part II: Synthesis of this compound

A. Rationale & Mechanistic Insight

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. Thionyl chloride (SOCl₂) is an ideal reagent for this purpose, particularly for amino acids. It reacts with the carboxylic acid to form a chlorosulfite intermediate. A chloride ion, either from the reagent itself or from the HCl generated, then acts as a nucleophile, attacking the carbonyl carbon and displacing the chlorosulfite group, which decomposes into sulfur dioxide (SO₂) and hydrochloric acid (HCl) gas.

The choice of thionyl chloride is strategic for three key reasons:

-

High Reactivity: It efficiently converts the carboxylic acid to the desired acyl chloride.

-

Gaseous Byproducts: The byproducts, SO₂ and HCl, are gases that can be easily removed from the reaction mixture, driving the reaction to completion and simplifying purification.

-

In-Situ Salt Formation: The generated HCl immediately protonates the basic dimethylamino group, forming the stable hydrochloride salt of the product in the same reaction vessel. This prevents undesirable side reactions involving the tertiary amine.

B. Experimental Protocol: Chlorination

Materials:

-

N,N-Dimethylglycine (prepared in Part I)

-

Thionyl Chloride (SOCl₂)

-

Anhydrous Dichloromethane (DCM) or Chloroform

-

Anhydrous Diethyl Ether

Procedure: Caution: This procedure must be performed in a well-ventilated fume hood as it involves corrosive thionyl chloride and evolves toxic gases (SO₂ and HCl). All glassware must be thoroughly dried to prevent hydrolysis of the reagents and product.

-

Set up a flame-dried 500-mL round-bottom flask with a magnetic stirrer, a reflux condenser fitted with a calcium chloride drying tube, and a dropping funnel.

-

Suspend 51.5 g (0.5 mole) of dry N,N-dimethylglycine in 200 mL of anhydrous dichloromethane in the flask.

-

Cool the suspension in an ice-water bath to 0-5 °C.

-

Slowly add 55 mL (0.75 mole, ~89 g) of thionyl chloride to the stirred suspension via the dropping funnel over a period of 45-60 minutes. Maintain the temperature below 10 °C during the addition. Gas evolution (SO₂ and HCl) will be observed.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Heat the reaction mixture to a gentle reflux (approx. 40 °C for DCM) for 2-3 hours. The reaction mixture should become a clear solution as the starting material is converted to the soluble product.

-

After reflux, cool the mixture to room temperature and concentrate it under reduced pressure to remove the solvent and excess thionyl chloride. A solid or semi-solid residue will remain.

-

To the crude product, add 150 mL of anhydrous diethyl ether and stir or triturate the solid vigorously. This step washes away any remaining soluble impurities and helps to induce crystallization.

-

Collect the solid product by suction filtration in a dry setup (e.g., under a stream of nitrogen). Wash the filter cake with two portions of 50 mL of cold, anhydrous diethyl ether.

-

Dry the white to off-white crystalline product under high vacuum to remove all volatile residues. Store the final product in a desiccator over a strong desiccant like P₂O₅, as it is highly hygroscopic.

| Reagent | Molar Mass ( g/mol ) | Amount Used | Moles |

| N,N-Dimethylglycine | 103.12 | 51.5 g | 0.5 |

| Thionyl Chloride | 118.97 | 55 mL | 0.75 |

| Product (Expected) | C₄H₉Cl₂NO | 158.02 | ~70-80 g |

Experimental Workflow and Validation

A successful synthesis relies on a logical progression of steps with validation at critical junctures.

Caption: Step-by-step workflow for the two-part synthesis.

Product Validation:

-

Melting Point: The final product should have a sharp melting point, which can be compared to literature values.

-

Infrared (IR) Spectroscopy: Confirmation of the product can be achieved by observing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a strong C=O stretch for the acyl chloride at a higher wavenumber (typically ~1780-1815 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure, showing characteristic shifts for the N-methyl protons and the methylene group adjacent to the carbonyl.

Safety and Handling

This synthesis involves hazardous materials and requires strict adherence to safety protocols.

-

Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water to release HCl and SO₂ gas. Must be handled in a fume hood with personal protective equipment (gloves, safety goggles, lab coat).

-

Formic Acid: Corrosive and causes severe burns. Handle with care in a fume hood.

-

Gas Evolution: Both reaction steps produce toxic or corrosive gases (CO₂, SO₂, HCl). The entire apparatus must be vented into a proper scrubbing system or maintained within a high-performance fume hood.

-

Hygroscopic Product: The final product, this compound, is highly sensitive to moisture[3]. It should be handled quickly in a dry atmosphere (e.g., glove box or under nitrogen) and stored in a tightly sealed container inside a desiccator.

References

-

Google Patents. (2015). N,N-dimethylglycine hydrochloride preparation method suitable for industrial production. CN103467325B. Link

-

Ataman Kimya. DMAE (Dimethylaminoethanol). Retrieved from atamankimya.com. Link

-

Hall, L. A. R., Stephens, V. C., & Burckhalter, J. H. (1951). β-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE. Organic Syntheses, 31, 37. DOI: 10.15227/orgsyn.031.0037. Link

-

Biosynth. This compound. Retrieved from biosynth.com. Link

-

Google Patents. (2013). Synthetic process of 2-dimethylaminoethyl chloride hydrochloride. CN103408432A. Link

-

PubChem. Compound Summary for CID 7902, 2-(Dimethylamino)ethanol. National Center for Biotechnology Information. Retrieved January 6, 2026. Link

-

Google Patents. (2016). 2-dimethylaminoethyl chloride hydrochloride synthesis technology. CN105693525A. Link

-

Google Patents. (1997). Method for producing 2-(dimethylamino)ethanol. JPH09268163A. Link

-

Sigma-Aldrich. 2-(Dimethylamino)-ethanol for synthesis. Retrieved from sigmaaldrich.com. Link

-

Wikipedia. Dimethylglycine. Retrieved January 6, 2026. Link

-

PubChem. Compound Summary for CID 13994991, this compound. National Center for Biotechnology Information. Retrieved January 6, 2026. Link

-

Google Patents. (2010). Novel Chlorination Reagent and a Novel Process for Chlorination of Sugars Using Thionyl Chloride. US20100228020A1. Link

-

Guidechem. 2-Dimethylaminoethanol 108-01-0 wiki. Retrieved from guidechem.com. Link

-

Google Patents. (2013). One-pot method of preparing N,N-dimethyl glycinate. CN103351306A. Link

-

Matrix Fine Chemicals. 2-(DIMETHYLAMINO)ACETIC ACID | CAS 1118-68-9. Retrieved from matrix-fine-chemicals.com. Link

-

Google Patents. (2009). Novel chlorination reagent and new method for chlorinating sugars using thionyl chloride. CN101395167A. Link

-

PubChem. Compound Summary for CID 75605, N,N-Dimethylglycine hydrochloride. National Center for Biotechnology Information. Retrieved January 6, 2026. Link

-

PubChem. Compound Summary for CID 673, N,N-Dimethylglycine. National Center for Biotechnology Information. Retrieved January 6, 2026. Link

-

Dararatana, N., Seidi, F., & Crespy, D. (2020). Supplementary Information - Acid-cleavable polymers for simultaneous fast and slow release of functional molecules. The Royal Society of Chemistry. Link

-

Spectrum Chemical. N,N-Dimethylglycine Hydrochloride. Retrieved from spectrumchemical.com. Link

-

Google Patents. (1990). Method of preparing N,N-dimethyl thiocarbamoyl chloride. EP0355578A1. Link

Sources

An In-Depth Technical Guide to the Safe Handling of 2-(Dimethylamino)acetyl chloride hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Preamble: Understanding the Reagent

2-(Dimethylamino)acetyl chloride hydrochloride (CAS No. 60853-81-8) is a highly reactive bifunctional molecule, prized in synthetic chemistry as a building block for more complex pharmaceutical and specialty chemical products.[1] Its utility stems from the presence of a highly electrophilic acyl chloride group and a tertiary amine. However, the very reactivity that makes it synthetically valuable also renders it hazardous. This guide provides a holistic, causality-based framework for its safe handling, moving beyond rote procedural lists to instill a deep, actionable understanding of the risks and mitigation strategies. Adherence to these principles is not merely a matter of compliance but a foundational element of a robust safety culture.

The Inherent Hazards: A Mechanistic Perspective

The hazards of this compound are dictated by its chemical structure. The acyl chloride functional group is the primary driver of its acute reactivity.

2.1. Extreme Moisture Sensitivity & Corrosivity The carbon atom of the acyl chloride is highly electrophilic, making it a prime target for nucleophiles. The most common laboratory nucleophile is water (e.g., atmospheric humidity). The reaction is a vigorous, exothermic hydrolysis that produces 2-(dimethylamino)acetic acid and corrosive hydrogen chloride (HCl) gas.[2][3]

R-COCl + H₂O → R-COOH + HCl(g) + Heat

This reaction is the root cause of several handling challenges:

-

Fuming in Air: The HCl gas produced immediately reacts with atmospheric moisture to form a corrosive aerosol, which is visible as "fumes."[4]

-

Pressurization: If moisture enters a sealed container, the generated HCl gas can cause a dangerous buildup of pressure.

-

Corrosivity: The reagent itself and its hydrolysis products are corrosive to skin, eyes, mucous membranes, and metals.[5][6]

2.2. Toxicological Profile The compound presents a significant toxicological threat through multiple exposure routes. The hazard classifications underscore the need for stringent containment.[5][7]

| Hazard Class | Category | Hazard Statement | Causality & Implication |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | Ingestion can lead to severe burns of the gastrointestinal tract and systemic toxicity. Immediate medical attention is critical. |

| Skin Corrosion/Irritation | Sub-category 1B | H314: Causes severe skin burns and eye damage | The compound's reactivity leads to rapid tissue damage upon contact. This is not just irritation; it is destructive. |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage | The cornea is exceptionally sensitive. Splashes can cause irreversible damage and blindness. |

| Acute Toxicity, Inhalation | Category 2 | H330: Fatal if inhaled (as per some classifications) | Inhalation of dusts or HCl vapor from hydrolysis can cause severe respiratory tract burns, pulmonary edema, and can be fatal.[8] |

Table 1: GHS Hazard Classification and Implications.[5][7]

The Hierarchy of Controls: A Proactive Safety Framework

Effective management of this reagent hinges on implementing a multi-layered safety strategy known as the hierarchy of controls. Personal Protective Equipment (PPE), while essential, is the last line of defense.

Diagram 1: Hierarchy of Controls.

3.1. Engineering Controls: Your Primary Barrier The primary goal of engineering controls is to physically isolate the researcher from the chemical hazard.

-

Chemical Fume Hood: All handling of this compound must be performed inside a certified chemical fume hood to contain dusts and HCl vapors.[9]

-

Inert Atmosphere: For moisture-sensitive operations or long-term storage, a glovebox or Schlenk line providing a dry nitrogen or argon atmosphere is strongly recommended. This directly prevents the primary hydrolysis hazard.[10]

-

Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.[11]

3.2. Administrative Controls: Codifying Safe Practices

-

Standard Operating Procedures (SOPs): A detailed, lab-specific SOP must be written and approved before work begins. This document should cover every aspect of the workflow, from transport and storage to use and disposal.

-

Training: All personnel must be trained on the specific hazards of this compound and the procedures outlined in the SOP. This training must be documented.

-

Designated Areas: Clearly designate the specific fume hood or area where this chemical is to be handled.

3.3. Personal Protective Equipment (PPE): The Final Defense PPE selection must be based on a thorough risk assessment. The following are mandatory minimums for any quantity.[5][12]

| Protection Type | Specification | Rationale |

| Eye/Face | Tightly fitting chemical splash goggles and a full-face shield. | Protects against splashes of the solid/solutions and the corrosive HCl gas. A face shield protects the entire face from severe burns.[13] |

| Hand | Chemical-resistant gloves (e.g., Butyl rubber, Viton). Double-gloving is recommended. | Acyl chlorides can degrade common glove materials. Check the manufacturer's compatibility chart. Inspect gloves before each use.[8] |

| Body | Flame-retardant laboratory coat, fully fastened. Long pants and closed-toe shoes. | Provides a barrier against spills and splashes. Flame-retardant material is crucial given the reactivity. |

| Respiratory | A NIOSH-approved full-face respirator with acid gas cartridges may be required if there is a risk of exceeding exposure limits or in case of ventilation failure.[11][12] | This is a critical safeguard against the severe inhalation toxicity of the compound and its decomposition products.[8] |

Table 2: Recommended Personal Protective Equipment (PPE).

Standard Operating Protocol: From Bottle to Reaction

This protocol outlines a standard workflow for weighing the solid and adding it to a reaction.

-

Preparation:

-

Verify the fume hood has a current certification sticker.

-

Don all required PPE as specified in Table 2.

-

Assemble and purge all glassware with inert gas if conducting an anhydrous reaction.

-

Place a beaker with a neutralizing agent (e.g., sodium bicarbonate solution) in the hood for decontaminating spatulas and weighing paper.

-

-

Dispensing & Weighing:

-

Perform all operations deep within the fume hood.

-

Open the container slowly to vent any potential pressure.

-

Use a clean, dry spatula to portion the required amount of the off-white solid onto a weighing paper or into a tared, dry vial.[11]

-

Avoid creating dust.[14]

-

Close the main container tightly immediately after dispensing, ensuring the cap threads are clean. Parafilm can be used for secondary sealing during storage.[4]

-

-

Addition to Reaction Vessel:

-

Add the solid to the reaction solvent in small portions. Be aware that the reaction with protic solvents (like alcohols) or bases can be highly exothermic.

-

If adding to a nucleophilic solution, consider cooling the reaction vessel in an ice bath to moderate the reaction rate.

-

-

Decontamination & Cleanup:

-

Carefully immerse the used spatula, weighing paper, and any contaminated items into the neutralizing solution. Observe for signs of reaction (fizzing) and ensure it ceases before disposal.

-

Wipe down the work surface in the fume hood.

-

Remove PPE in the correct order to avoid self-contamination.

-

Wash hands and arms thoroughly with soap and water.[8]

-

Emergency Response: Plan, Prepare, Act

Rapid and correct response to an emergency is critical to minimizing harm.

Diagram 2: Spill Response Flowchart.

5.1. First Aid Measures Immediate action is paramount.[9][11]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-30 minutes at an emergency eyewash station, holding eyelids open. Remove contact lenses if possible. Seek immediate medical attention.[3][11]

-

Skin Contact: Immediately flush the affected area with water for at least 15 minutes at an emergency shower. Remove all contaminated clothing while showering. Seek immediate medical attention.[3]

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[11]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11]

5.2. Spill & Leak Control

-

Minor Spill (inside a fume hood):

-

Ensure proper PPE is worn.

-

Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or a specialized spill pillow for acid chlorides. DO NOT USE WATER OR COMBUSTIBLE MATERIALS. [3]

-

Carefully sweep the mixture into a labeled, dry container for hazardous waste.

-

Wipe the area with a cloth, then decontaminate the cloth in a neutralizing solution.

-

-

Major Spill (outside a fume hood or a large quantity):

-

Evacuate the laboratory immediately and alert others.

-

Close the laboratory doors to contain vapors.

-

Call your institution's emergency response team (e.g., EHS) and 911.

-

Do not attempt to clean it up yourself.

-

Storage and Disposal

6.1. Storage Proper storage is essential to maintain the reagent's integrity and prevent accidents.

-

Conditions: Store in a cool, dry, well-ventilated area designated for corrosive and water-reactive materials.[14]

-

Container: Keep the container tightly sealed. Storing in a desiccator or within a secondary container containing a desiccant is a prudent measure.[4]

-

Incompatibilities: Segregate from water, alcohols, bases, oxidizing agents, and metals.[15] Store away from heat and ignition sources.[8]

6.2. Disposal

-

Waste Generation: All materials contaminated with this compound (e.g., gloves, weighing paper, absorbent materials) must be treated as hazardous waste.

-

Neutralization of Excess Reagent: Unused or excess reagent should never be disposed of directly. It must be neutralized first. A recommended procedure is the slow, controlled, portion-wise addition of the material to a stirred, ice-cold solution of sodium bicarbonate. This must be done in a fume hood.[16]

-

Final Disposal: The neutralized solution and all contaminated solid waste must be collected in properly labeled hazardous waste containers for disposal by the institution's environmental health and safety department.[16]

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Dimethylaminoethyl chloride hydrochloride, 99%. Retrieved from [Link]

-

Chemstock. (n.d.). 2-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE Safety Data Sheet. Retrieved from [Link]

-

Loba Chemie. (2017). 2-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE EXTRA PURE MSDS. Retrieved from [Link]

-

Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride. Retrieved from [Link]

-

INCHEM. (n.d.). ICSC 0210 - ACETYL CHLORIDE. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Acetyl Chloride. Retrieved from [Link]

-

Reddit. (2023). Acetyl Chloride Storage : r/chemistry. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]

-

GOV.UK. (2024). What to do in a chemical emergency. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. DIMETHYLAMINOACETYL CHLORIDE HYDROCHLORIDE | 60853-81-8 [chemicalbook.com]

- 2. fishersci.co.uk [fishersci.co.uk]

- 3. nj.gov [nj.gov]

- 4. reddit.com [reddit.com]

- 5. echemi.com [echemi.com]

- 6. ICSC 0210 - ACETYL CHLORIDE [inchem.org]

- 7. Page loading... [wap.guidechem.com]

- 8. chemstock.ae [chemstock.ae]

- 9. wcu.edu [wcu.edu]

- 10. fishersci.com [fishersci.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. download.basf.com [download.basf.com]

- 14. lobachemie.com [lobachemie.com]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Navigating the Challenges of Solvation: A Technical Guide to the Solubility of 2-(Dimethylamino)acetyl Chloride Hydrochloride

For researchers, scientists, and professionals in drug development, understanding the fundamental properties of reagents is paramount to ensuring reproducible and successful outcomes. 2-(Dimethylamino)acetyl chloride hydrochloride is a key bifunctional building block, prized for its utility in introducing the dimethylaminoacetyl moiety in the synthesis of complex molecules. However, its dual nature—a highly reactive acyl chloride and a polar hydrochloride salt—presents significant challenges, particularly concerning its solubility in common organic solvents.

This in-depth technical guide provides a comprehensive analysis of the solubility profile of this compound. Moving beyond a simple data sheet, this document elucidates the chemical principles governing its solubility, explains the inherent difficulties in its measurement, and provides a robust, field-proven protocol for its experimental determination.

The Dichotomy of Structure: Predicting Solubility Behavior

The solubility of this compound is dictated by a conflict between its two primary functional components:

-

The Acyl Chloride Moiety: This functional group is nonpolar and highly electrophilic. In isolation, simple acyl chlorides like ethanoyl chloride are generally soluble in aprotic organic solvents such as dichloromethane (DCM) and ether.[1] However, they are famously reactive, especially towards protic solvents.

-

The Hydrochloride Salt: The protonated dimethylamine group renders this portion of the molecule ionic. This salt-like character drastically increases polarity and favors solubility in polar solvents. For instance, the related compound 2-dimethylaminoethyl chloride hydrochloride is highly soluble in water.[2][3]

This structural dichotomy leads to a complex solubility profile. The compound is a solid, crystalline substance, indicating strong intermolecular forces in its lattice.[4] To dissolve, a solvent must possess sufficient energy to overcome this lattice energy and be chemically compatible with both the ionic head and the reactive tail.

Expected Solubility Trends:

-

Protic Solvents (e.g., Water, Alcohols, Amines): These solvents are fundamentally incompatible. This compound will react vigorously and exothermically with these nucleophiles, leading to immediate decomposition and hydrolysis to form 2-(dimethylamino)acetic acid hydrochloride.[5][6] Therefore, these are not viable solvents for preparing stock solutions.

-

Nonpolar Aprotic Solvents (e.g., Hexane, Toluene): These solvents lack the polarity required to disrupt the ionic interactions of the hydrochloride salt and overcome the crystal lattice energy. Solubility is expected to be negligible.

-

Polar Aprotic Solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), Ethyl Acetate, Acetone): This class of solvents offers the most promise. They are polar enough to potentially solvate the hydrochloride salt to some degree without being reactive enough to readily decompose the acyl chloride. However, complete solubility is not guaranteed and is often limited. Trace amounts of water in these solvents can lead to slow degradation over time.

Due to the compound's high reactivity, quantitative solubility data is not widely published. The following table provides a qualitative summary based on chemical principles and anecdotal laboratory observations.

| Solvent Class | Common Examples | Predicted Solubility | Rationale & Causality |

| Polar Protic | Water, Methanol, Ethanol | Reactive / Incompatible | The nucleophilic hydroxyl group attacks the electrophilic acyl chloride, causing rapid hydrolysis/solvolysis.[5][6] |

| Polar Aprotic | Dichloromethane (DCM), Chloroform | Slightly Soluble to Soluble | Offers a balance of polarity to interact with the salt and non-reactivity towards the acyl chloride. Often the solvents of choice for reactions. |

| Acetonitrile (ACN) | Slightly Soluble | Its high polarity may aid in dissolving the salt, but it can be less effective for the organic backbone compared to chlorinated solvents. | |

| Tetrahydrofuran (THF), Diethyl Ether | Slightly Soluble to Sparingly Soluble | Ethers are generally less polar than DCM and may be less effective at solvating the ionic portion of the molecule.[7] | |

| Acetone, Ethyl Acetate | Slightly Soluble / Reactive | While polar, the carbonyl group in these solvents can be weakly nucleophilic, and they are often more hygroscopic, increasing the risk of slow decomposition. | |

| Nonpolar | Hexane, Toluene, Cyclohexane | Insoluble / Sparingly Soluble | These solvents lack the polarity needed to overcome the crystal lattice energy of the hydrochloride salt. |

Experimental Protocol: A Self-Validating System for Solubility Determination

Given the absence of reliable published data, researchers must often determine solubility experimentally. The following protocol is designed as a self-validating system for determining the approximate solubility of this compound in a chosen anhydrous, aprotic organic solvent. This method is adapted from the standard "shake-flask" procedure, with critical modifications to account for the compound's reactive and hygroscopic nature.[8]

Core Principle: The protocol involves creating a saturated solution at a controlled temperature, separating the undissolved solid, and quantifying the dissolved amount in the supernatant. All operations must be conducted under inert atmosphere to prevent hydrolysis.

Diagram of the Experimental Workflow

Caption: Workflow for determining solubility of reactive compounds.

Step-by-Step Methodology

Materials and Equipment:

-

This compound (purity >98%)

-

High-purity anhydrous organic solvent (e.g., DCM, ACN)

-

Oven-dried glass vials with PTFE-lined screw caps

-

Inert atmosphere source (Nitrogen or Argon) and Schlenk line or glovebox

-

Gas-tight syringes and needles

-

Analytical balance (readable to 0.1 mg)

-

Vortex mixer and/or orbital shaker

-

Benchtop centrifuge with appropriate vial adapters

-

Rotary evaporator or vacuum oven

Procedure:

-

Preparation (Strictly Anhydrous/Inert Conditions):

-

Place all glassware (vials, syringes) in an oven at >100°C for at least 4 hours.

-

Assemble and cool the glassware under a stream of dry nitrogen or argon. All subsequent steps should be performed under an inert atmosphere.

-

Use a freshly opened bottle of anhydrous solvent or solvent passed through a purification system.

-

-

Creating the Saturated Solution:

-

Using a gas-tight syringe, add a precise volume (e.g., 2.00 mL) of the anhydrous solvent to a pre-weighed, inerted vial.

-

Weigh approximately 100-200 mg of this compound and record the exact mass. Add it to the solvent.

-

If all the solid dissolves, add more pre-weighed portions until an excess of solid remains visibly suspended after vigorous mixing. This ensures saturation.

-

Seal the vial tightly with the PTFE-lined cap.

-

-

Equilibration:

-

Place the vial on an orbital shaker or use a magnetic stir bar.

-

Equilibrate the slurry for a set period (e.g., 24 hours) at a constant, recorded temperature (e.g., 25°C). A consistent temperature is critical as solubility is temperature-dependent.

-

-

Phase Separation:

-

Remove the vial from the shaker and allow the excess solid to sediment for at least 1 hour.

-

To ensure complete separation of fine particles, centrifuge the sealed vial at a moderate speed (e.g., 3000 rpm) for 15 minutes.

-

-

Quantification:

-

Carefully open the vial under inert atmosphere. Using a clean, dry, gas-tight syringe, withdraw a precise aliquot (e.g., 1.00 mL) of the clear supernatant, being careful not to disturb the solid pellet.

-

Dispense the supernatant into a pre-weighed, dry round-bottom flask or vial.

-

Remove the solvent under reduced pressure (e.g., using a rotary evaporator or by blowing a gentle stream of nitrogen).

-

Once the solvent is fully removed, place the flask/vial under high vacuum for at least 1 hour to remove any residual solvent traces.

-

Weigh the flask/vial containing the dried residue.

-

-

Calculation:

-

Calculate the mass of the dissolved solid (Final mass of vial - Initial mass of vial).

-

Divide the mass of the residue by the volume of the aliquot taken to determine the solubility in mg/mL or g/L.

-

Solubility (mg/mL) = (Mass of Residue (mg)) / (Volume of Aliquot (mL))

-

Self-Validation and Trustworthiness:

-

Reproducibility: The experiment should be performed in triplicate to ensure the results are consistent and to calculate a standard deviation.

-

Mass Balance: As a cross-check, the undissolved solid can also be isolated, dried, and weighed to perform a mass balance calculation.

-

Stability Check: To ensure the compound is not decomposing during equilibration, a sample of the dissolved solid can be analyzed by ¹H NMR to confirm its chemical integrity.

Safety and Handling: A Non-Negotiable Prerequisite

This compound is a hazardous substance and must be handled with appropriate precautions in a well-ventilated chemical fume hood.[1][9]

-

Toxicity: The compound is toxic if swallowed, inhaled, or in contact with skin.[9]

-

Corrosivity: As an acyl chloride, it reacts with moisture (e.g., on skin, in eyes, or in the respiratory tract) to produce hydrochloric acid, causing severe burns and eye damage.[1]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, a lab coat, and chemically resistant gloves (e.g., nitrile).

-

Handling: Avoid creating dust. Use sealed containers and handle under an inert atmosphere. Do not allow contact with water or moisture.[7]

Conclusion: From Ambiguity to Actionable Insight

The solubility of this compound in organic solvents is not a simple matter of looking up a value. It is a complex interplay of ionic and covalent characteristics, further complicated by high reactivity. This guide provides the necessary framework for drug development professionals and researchers to understand this behavior, predict its solubility in various solvent systems, and, most importantly, to reliably and safely determine this critical parameter experimentally. By adopting the rigorous, self-validating protocol outlined herein, laboratories can generate the actionable data needed to design robust synthetic routes and accelerate their research and development efforts.

References

-

BYJU'S. Formation of Acid Chlorides. [Link]

-

Droge, S. T. J., & Goss, K.-U. (2013). Determining the water solubility of difficult-to-test substances: A tutorial review. Chemosphere, 93(6), 979–990. [Link]

-

Chemstock. 2-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE Safety Data Sheet. [Link]

-

Clark, J. (2015). an introduction to acyl chlorides (acid chlorides). Chemguide. [Link]

-

PubChem. This compound. [Link]

-

iChemical. This compound, CAS No. 60853-81-8. [Link]

-

Fiveable. Acid chlorides | Organic Chemistry II Class Notes. [Link]

-

Angene Chemical. Safety Data Sheet - (Dimethylamino)acetyl chloride hydrochloride. [Link]

-

Cole-Parmer. Material Safety Data Sheet - 2-Dimethylaminoethyl chloride hydrochloride, 99%. [Link]

-

Chemistry LibreTexts. (2023). Properties of Acyl Halides. [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. 2-Dimethylaminoethyl chloride hydrochloride | 4584-46-7 [amp.chemicalbook.com]

- 3. 4584-46-7 CAS MSDS (2-Dimethylaminoethyl chloride hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound [cymitquimica.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. byjus.com [byjus.com]

- 8. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 9. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Acylation Reactions Using 2-(Dimethylamino)acetyl chloride hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Dimethylamino)acetyl chloride hydrochloride is a bifunctional reagent of significant interest in modern organic synthesis, particularly within the pharmaceutical and medicinal chemistry sectors. Its structure, which combines a highly reactive acyl chloride with a tertiary amine, makes it an invaluable building block for introducing the dimethylaminoacetyl moiety into a diverse range of molecules. This modification is frequently employed to enhance aqueous solubility, modulate pharmacokinetic properties, and introduce a key pharmacophore for biological targeting. This guide provides an in-depth exploration of the reagent's properties, the fundamental mechanisms of its acylation reactions, field-tested experimental protocols for the acylation of amines and alcohols, and critical insights into its applications and troubleshooting.

Reagent Profile: Understanding the Tool

At its core, this compound is the salt form of a reactive acylating agent. The hydrochloride formulation enhances its stability and simplifies handling, rendering it a readily available crystalline solid.[1][2] However, its reactivity is dictated by the acyl chloride group, which is a powerful electrophile, and its solubility characteristics are influenced by the tertiary amine.

Physicochemical and Safety Data

Proper handling and storage are paramount for ensuring reagent integrity and laboratory safety. The compound is moisture-sensitive and corrosive.[3][4] All manipulations should be conducted under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves and safety goggles.[5][6]

| Property | Value | Source(s) |

| CAS Number | 60853-81-8 | [1][3] |

| Molecular Formula | C₄H₉Cl₂NO | [3] |

| Molecular Weight | 158.02 g/mol | [3] |

| Appearance | Off-white to light yellow crystalline solid | [2][4] |

| Melting Point | 110-112 °C (decomposes) | [4] |

| Storage Temperature | 2-8°C, under inert gas | [1][4] |

| Key Hazards | Toxic if swallowed, Causes severe skin burns and eye damage | [3][6] |

| Sensitivity | Moisture Sensitive | [4] |

The Mechanism of Acylation: A Tale of Nucleophilic Attack

The utility of this compound in synthesis is centered on the classic nucleophilic acyl substitution mechanism.[7][8] The carbonyl carbon of the acyl chloride is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms, making it a prime target for nucleophiles like amines and alcohols.[9]

The reaction proceeds via a two-step addition-elimination pathway:

-

Nucleophilic Addition: The lone pair of electrons from the nucleophile (e.g., the nitrogen of an amine or the oxygen of an alcohol) attacks the electrophilic carbonyl carbon. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate.[9][10]

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The C=O double bond reforms, and in the process, the most stable leaving group—the chloride ion—is expelled.[7][9]